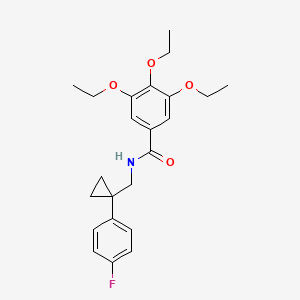

3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

Description

This compound features a benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions. The N-alkyl chain includes a cyclopropane ring fused to a 4-fluorophenyl group, conferring unique steric and electronic properties.

Properties

IUPAC Name |

3,4,5-triethoxy-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FNO4/c1-4-27-19-13-16(14-20(28-5-2)21(19)29-6-3)22(26)25-15-23(11-12-23)17-7-9-18(24)10-8-17/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXYFQLHWWZLIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, undergoes an amidation reaction with an appropriate amine to form the benzamide core.

Introduction of the Cyclopropylmethyl Group: The benzamide intermediate is then subjected to a Friedel-Crafts alkylation reaction using a cyclopropylmethyl halide in the presence of a Lewis acid catalyst.

Attachment of the Fluorophenyl Ring: The final step involves the coupling of the cyclopropylmethyl-substituted benzamide with a fluorophenyl derivative through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide core can be reduced to form amines or alcohols.

Substitution: The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.

Reduction: Formation of 3,4,5-triethoxybenzylamine derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Differences

Physicochemical Properties

- Molecular Weight & LogP: Target compound: Estimated molecular weight ~430–450 g/mol; LogP ~3.5–4.0 (high due to ethoxy groups). Diflufenican: Higher LogP (~5.0) due to trifluoromethyl and phenoxy groups . Example 109 (EP 3 532 474 B1): Molecular weight 505 g/mol; shorter retention time (Rt = 1.15 min) suggests moderate polarity .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3,4,5-triethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide, and how can purity be validated?

- Methodological Answer :

- Synthetic Optimization : Start with a benzamide core and introduce triethoxy groups via nucleophilic substitution. Cyclopropane formation can be achieved using Simmons–Smith reagents or transition-metal catalysis. The 4-fluorophenyl group can be introduced via Suzuki coupling .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Confirm structural integrity via -NMR (e.g., ethoxy protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.4 ppm) and HRMS .

Q. How should researchers assess mutagenicity and thermal stability during early-stage development?

- Methodological Answer :

- Mutagenicity : Conduct Ames II testing with Salmonella typhimurium strains (e.g., TA98, TA100) ± metabolic activation (S9 fraction). Compare results to benchmarks like benzyl chloride .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C recommended for storage stability). Monitor exothermic peaks to avoid hazardous decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : - and -NMR to confirm ethoxy groups, cyclopropane protons (δ 0.8–1.2 ppm), and amide bonds (δ 7.5–8.5 ppm).

- IR : Detect amide C=O stretch (~1650 cm) and C-F stretch (~1220 cm).

- Mass Spectrometry : HRMS for exact mass confirmation (e.g., [M+H] expected at m/z 444.2) .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved pharmacological profiles?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on cyclopropane’s steric effects and fluorophenyl’s hydrophobic interactions .

- SAR Studies : Systematically modify substituents (e.g., replace ethoxy with methoxy) and evaluate binding affinity changes via SPR or ITC .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration). Validate with positive controls (e.g., staurosporine for kinase inhibition).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, accounting for variables like solvent (DMSO vs. ethanol) .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to detect impurities (e.g., incomplete cyclopropane formation or ethoxy hydrolysis).

- Process Optimization : Adjust reaction time/temperature (e.g., 0°C for cyclopropane stabilization) or switch to flow chemistry for better control .

Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Look for ethoxy demethylation or cyclopropane ring oxidation.

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.